LTF4 Sulfone Exhibits 2‑ to 5‑Fold Lower In Vivo Bronchoconstriction Potency Than Its Parent Sulfide LTF4
In an intravenous guinea pig bronchoconstriction assay, LTF4 sulfone was found to be approximately 2 to 5 times less potent than its sulfide counterpart, LTF4 [1]. This quantitative reduction establishes LTF4 sulfone as a lower‑efficacy agonist relative to LTF4 in this physiologically relevant in vivo setting, a distinction that is critical for studies aiming to model differential leukotriene receptor activation or to avoid excessive bronchoconstriction when combined with other mediators.
| Evidence Dimension | In vivo bronchoconstriction potency (relative activity) |
|---|---|
| Target Compound Data | 2- to 5-fold less active than LTF4 |
| Comparator Or Baseline | LTF4 (sulfide parent) |
| Quantified Difference | LTF4 sulfone is 2- to 5-fold less active |
| Conditions | Intravenous administration in anesthetized guinea pigs |
Why This Matters
Researchers requiring a weaker leukotriene agonist for in vivo bronchoconstriction studies must select LTF4 sulfone over LTF4 to prevent saturation of the response or to titrate to a submaximal effect.
- [1] Denis D, Charleson S, Rackham A, Jones TR, Ford-Hutchinson AW, Lord A, Cirino M, Girard Y, Larue M, Rokach J. Synthesis and biological activities of leukotriene F4 and leukotriene F4 sulfone. Prostaglandins. 1982 Dec;24(6):801-14. doi: 10.1016/0090-6980(82)90060-0. PMID: 6300970. View Source
